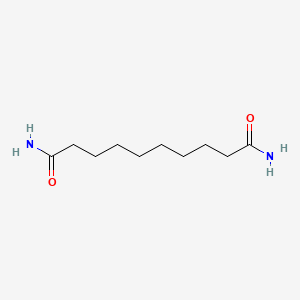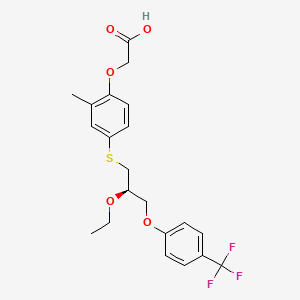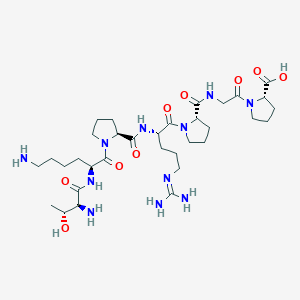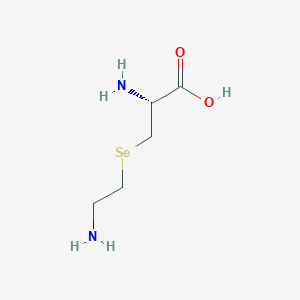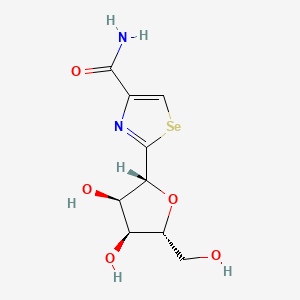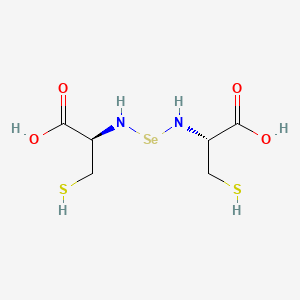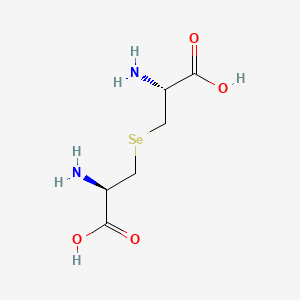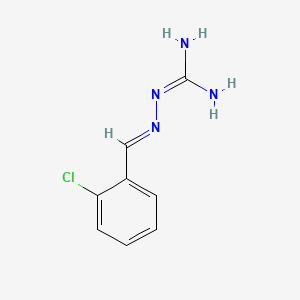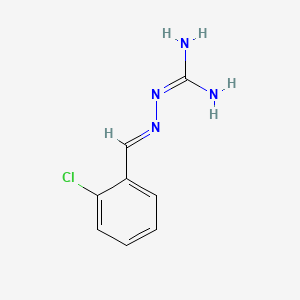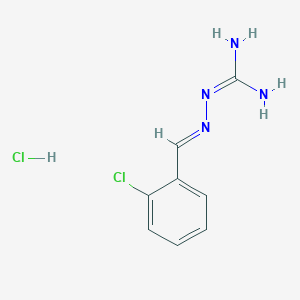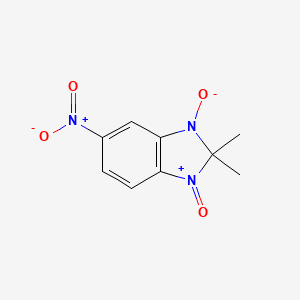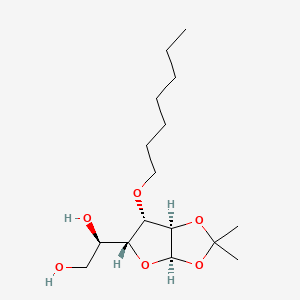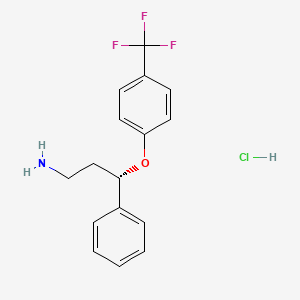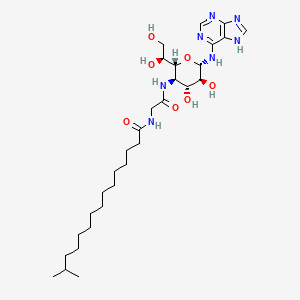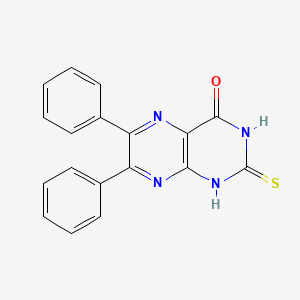
SCR7 pyrazine
Vue d'ensemble
Description
SCR7 pyrazine is a compound with the empirical formula C18H12N4OS . It is an inhibitor of DNA ligase IV, a critical enzyme in the non-homologous end joining (NHEJ) pathway of DNA repair . SCR7 pyrazine has been used as a modulator of NHEJ to study its effect on CRISPR/Cas9-mediated editing . It has been shown to enhance the efficiency of CRISPR genome editing .
Synthesis Analysis
The synthesis of SCR7 pyrazine involves various synthetic routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The compound is a product of spontaneous cyclization of SCR7 .Molecular Structure Analysis
SCR7 pyrazine has a molecular weight of 332.38 g/mol . Its structure includes a pyrazine ring fused with a pyrrole ring . The oxidized form of SCR7, known as SCR7-pyrazine, possesses a different molecular formula, molecular weight, and structure .Chemical Reactions Analysis
SCR7 pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has been found to exhibit a wide range of biological activities related to its pyrazine scaffold .Physical And Chemical Properties Analysis
SCR7 pyrazine is a faintly yellow to dark yellow powder . It is soluble in DMSO at a concentration of 10 mg/mL . It has a molecular weight of 332.4 g/mol and a complexity of 487 .Applications De Recherche Scientifique
1. Cancer Cell Death and DNA Repair Inhibition
- SCR7 pyrazine, an oxidized form of SCR7, exhibits distinct molecular properties and plays a crucial role in inhibiting nonhomologous DNA end joining (NHEJ), a major DNA repair pathway. It acts in a Ligase IV-dependent manner, leading to the accumulation of DNA breaks and cell death, potentially contributing to cancer therapy (Vartak et al., 2018). This suggests its potential in enhancing the effectiveness of existing cancer treatments, including radiation therapy.
2. Water-Soluble Version of SCR7-Pyrazine in Cancer Treatment
- A water-soluble version of SCR7-pyrazine, named Na-SCR7-P, has been developed to inhibit NHEJ in a Ligase IV-dependent manner. Its water solubility offers improved efficacy in targeting DNA repair pathways, resulting in enhanced anti-tumor effects and increased lifespan in animal models with minimal side effects (Pandey et al., 2019). This development enhances the potential for SCR7 pyrazine derivatives as a strategy in cancer treatment.
3. Synthesis and Applications in Organic Optoelectronic Materials
- The synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, which involves regioselective amination reactions, has been reported. These compounds, including SCR7 pyrazine derivatives, show promising properties for use in organic optoelectronic materials due to their efficient optical and thermal properties (Meti et al., 2017).
4. Pyrazine Derivatives in Drug Development
- SCR7 pyrazine, as a pyrazine derivative, falls under a category of compounds with a wide range of pharmacological effects, including anticancer, antimicrobial, and other therapeutic applications. This highlights the significance of pyrazine derivatives in the pharmaceutical industry, contributing to the development of new drugs (Doležal & Zítko, 2015).
5. Potential in Corrosion Inhibition
- Pyrazine derivatives, including SCR7 pyrazine, have been explored as corrosion inhibitors for industrial metals and alloys. Their chemical properties make them effective in protecting metals from corrosion, which is valuable in various industrial applications (Obot et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
6,7-diphenyl-2-sulfanylidene-1H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS/c23-17-15-16(21-18(24)22-17)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H,(H2,20,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRTWXVBHGOUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(NC(=S)NC3=O)N=C2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443563 | |
| Record name | Oprea1_571617 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SCR7 pyrazine | |
CAS RN |
14892-97-8 | |
| Record name | Oprea1_571617 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



